molecular formula C12H12N2O B2580444 2-Methyl-4-(pyridin-2-yloxy)aniline CAS No. 1099689-65-2

2-Methyl-4-(pyridin-2-yloxy)aniline

Cat. No. B2580444
CAS RN: 1099689-65-2
M. Wt: 200.241
InChI Key: JYGCVISBMHWEJT-UHFFFAOYSA-N
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Description

“2-Methyl-4-(pyridin-2-yloxy)aniline” is a chemical compound with the CAS Number: 1099689-65-2 . It has a molecular weight of 200.24 and its IUPAC name is 2-methyl-4-(2-pyridinyloxy)aniline . The compound is usually in powder form .


Synthesis Analysis

The synthesis of anilines like “this compound” can involve various methods, including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . Palladium-catalyzed methods are also used, which can involve reactions of secondary amines, primary amines, and ammonia equivalents .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H12N2O/c1-9-8-10 (5-6-11 (9)13)15-12-4-2-3-7-14-12/h2-8H,13H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 200.24 .

Scientific Research Applications

Molecular Design and Kinase Inhibition

2-Methyl-4-(pyridin-2-yloxy)aniline derivatives have been studied extensively for their potential in molecular design, particularly as kinase inhibitors. Docking studies and quantitative structure–activity relationship (QSAR) methods have been employed to analyze molecular features contributing to high inhibitory activity against c-Met kinase. These studies provide insights into the orientations and preferred active conformations of these inhibitors, highlighting their potential in therapeutic applications (Caballero et al., 2011).

GPR119 Agonist Discovery

Research into arylsulfonyl 3-(pyridin-2-yloxy)anilines has led to the discovery of novel GPR119 agonists. These agonists, derived from compound optimization efforts, have shown potent and efficacious properties along with improved pharmacokinetic profiles. This highlights the compound's potential in pharmaceutical applications, particularly in metabolic disorders (Zhang et al., 2013).

Directing Group in Organic Synthesis

2-(Pyridin-2-yl)aniline has been used as a directing group in C-H amination mediated by cupric acetate. This application showcases the compound's utility in organic synthesis, facilitating effective amination of benzamide derivatives with various amines. The use of 2-(pyridin-2-yl)aniline as a directing group demonstrates its importance in enhancing the efficiency and precision of organic reactions (Zhao et al., 2017).

Luminescent Materials Development

The development of highly luminescent materials has seen the use of compounds like N,N-Di(6-phenylpyridin-2-yl)aniline and its derivatives. These compounds have been used in the design and synthesis of tetradentate bis-cyclometalated platinum complexes, displaying promising results in photophysics and electroluminescence applications. Their high quantum yields and potential in organic light-emitting diode (OLED) devices underline the compound's significance in the field of materials science (Vezzu et al., 2010).

Coordination Polymers and Photoluminescent Properties

2-(Pyridin-2-yl)aniline derivatives have been utilized in the synthesis of coordination polymers with metals like silver (Ag) and cadmium (Cd). These polymers exhibit unique structural frameworks and photoluminescent properties, indicating their potential in the development of new materials with specific optical properties (Sun et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name

2-methyl-4-pyridin-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-8-10(5-6-11(9)13)15-12-4-2-3-7-14-12/h2-8H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGCVISBMHWEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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